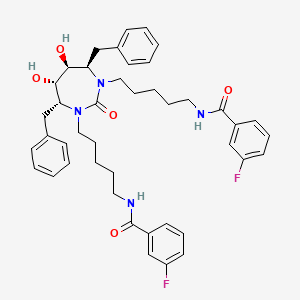
N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amides, hydroxyls, and fluorophenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide involves several steps:
Formation of the diazaperhydroepinyl ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the benzyl groups: Benzyl groups are introduced through nucleophilic substitution reactions.
Attachment of the fluorophenyl groups: This step involves the reaction of the intermediate with 3-fluorophenyl isocyanate.
Final coupling: The final product is obtained by coupling the intermediate with the appropriate carboxamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide: can be compared with other similar compounds, such as:
- N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-chlorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-chlorophenyl)carboxamide
- N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-bromophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-bromophenyl)carboxamide
These compounds share similar structures but differ in the substituents on the phenyl rings. The presence of different halogens (fluorine, chlorine, bromine) can influence the compound’s chemical properties and biological activity, highlighting the uniqueness of This compound .
Eigenschaften
CAS-Nummer |
167826-36-0 |
|---|---|
Molekularformel |
C43H50F2N4O5 |
Molekulargewicht |
740.9 g/mol |
IUPAC-Name |
N-[5-[(4R,5S,6S,7R)-4,7-dibenzyl-3-[5-[(3-fluorobenzoyl)amino]pentyl]-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]pentyl]-3-fluorobenzamide |
InChI |
InChI=1S/C43H50F2N4O5/c44-35-21-13-19-33(29-35)41(52)46-23-9-3-11-25-48-37(27-31-15-5-1-6-16-31)39(50)40(51)38(28-32-17-7-2-8-18-32)49(43(48)54)26-12-4-10-24-47-42(53)34-20-14-22-36(45)30-34/h1-2,5-8,13-22,29-30,37-40,50-51H,3-4,9-12,23-28H2,(H,46,52)(H,47,53)/t37-,38-,39+,40+/m1/s1 |
InChI-Schlüssel |
SXZREBMMGUVYHI-WESAGZJESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCCCNC(=O)C3=CC(=CC=C3)F)CCCCCNC(=O)C4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCCCNC(=O)C3=CC(=CC=C3)F)CCCCCNC(=O)C4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


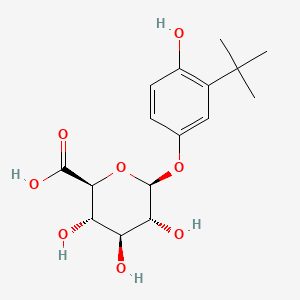
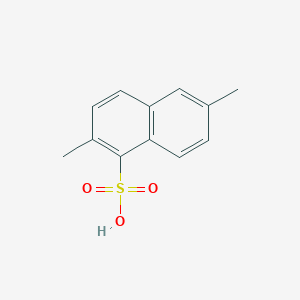
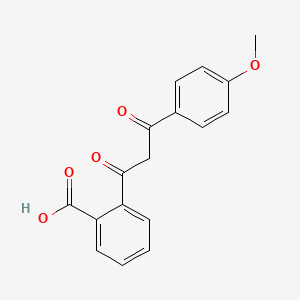
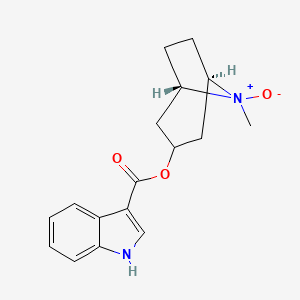

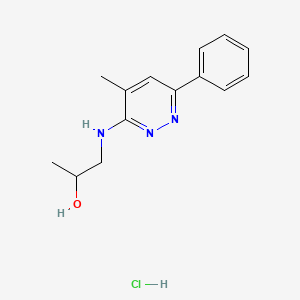
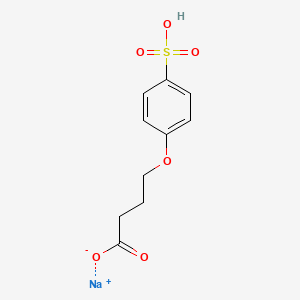
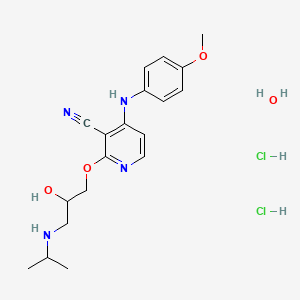
![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12731263.png)

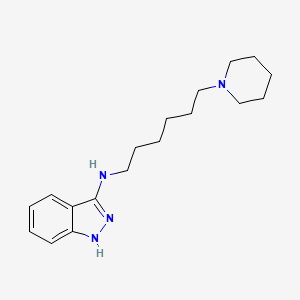

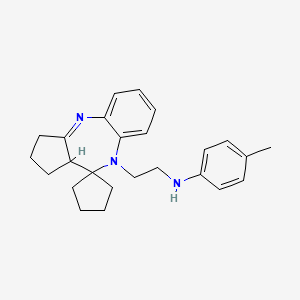
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylcarbamothioylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12731290.png)
